molecular formula C13H20ClNS B1447652 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864073-31-3

3-[(Benzylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1447652
CAS No.: 1864073-31-3
M. Wt: 257.82 g/mol
InChI Key: JGHVSMQKPCTBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate is frequently used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylsulfanyl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

    Reduction: Piperidine derivatives with modified substituents.

    Substitution: Various substituted piperidine compounds depending on the nucleophile used.

Scientific Research Applications

3-[(Benzylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets by altering their conformation or binding properties. The piperidine ring provides a scaffold that enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Benzylpiperidine: Piperidine substituted with a benzyl group.

    Sulfanylpiperidine: Piperidine with a sulfanyl group attached.

Uniqueness

3-[(Benzylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of both benzyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.

Properties

IUPAC Name

3-(benzylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHVSMQKPCTBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 3
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 4
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 5
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 6
3-[(Benzylsulfanyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.